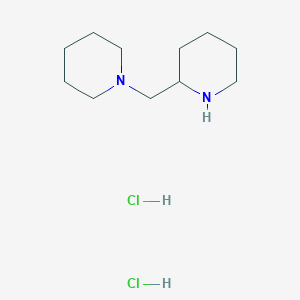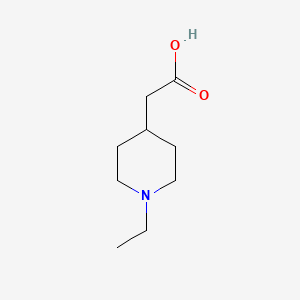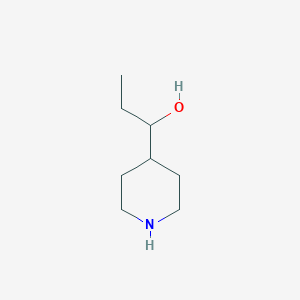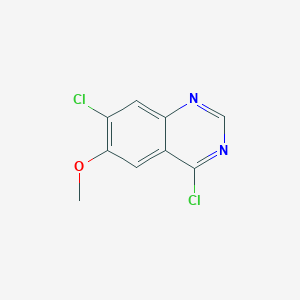
4,7-Dichloro-6-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,7-Dichloro-6-methoxyquinazoline involves a mixture of the compound with 3’-chloro-4’-fluoroaniline and isopropanol, which is stirred and heated to reflux for 2 hours . The mixture is then cooled to ambient temperature, and the precipitate is filtered off . The solid is dissolved in a 9:1 mixture of methylene chloride and methanol, and the solution is washed with a saturated aqueous sodium bicarbonate solution .Molecular Structure Analysis
The InChI code for 4,7-Dichloro-6-methoxyquinazoline is 1S/C9H6Cl2N2O/c1-14-8-2-5-7 (3-6 (8)10)12-4-13-9 (5)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4,7-Dichloro-6-methoxyquinazoline is a solid substance with a molecular weight of 229.06 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4,7-Dichloro-6-methoxyquinazoline and related compounds have been synthesized and structurally characterized, contributing to the field of organic chemistry. These studies include the synthesis of compounds via selective nucleophilic attacks and subsequent investigations of their crystal structures using X-ray crystallography. The detailed structural analysis provides insights into the molecule's properties, including its ability to form three-dimensional structures via weak hydrogen bonding, which could be significant for designing molecules with specific properties or activities (Cai et al., 2019).
Anticancer Activity
Research into quinazoline derivatives has demonstrated their potential as anticancer agents. Studies have focused on evaluating the biological activity of these compounds, particularly their efficacy in inhibiting cancer cell proliferation. These efforts have led to the identification of specific quinazoline derivatives with potent anticancer activities, offering promising leads for the development of new cancer therapeutics (Sirisoma et al., 2009).
Photochemical Properties
The photochemical behavior of 4,7-dichloroquinoline and related compounds has been explored through studies on their reactivity and fluorescence properties. This research is crucial for understanding how these compounds interact with light, which has implications for their use in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells (Fidanza & Aaron, 2010).
Chemical Sensing and Analysis
Quinazoline derivatives have also been studied for their potential applications in chemical sensing. These compounds have been shown to selectively respond to certain metal ions, indicating their utility in developing sensors for detecting specific chemicals or ions in various environments. Such sensors could have applications in environmental monitoring, industrial process control, and biomedical diagnostics (Prodi et al., 2001).
Corrosion Inhibition
Research has identified quinazoline compounds as effective corrosion inhibitors, particularly for protecting metals in acidic environments. These findings are significant for industries where metal corrosion poses a challenge, offering a chemical means to prolong the life of metal components and structures (Khan et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4,7-dichloro-6-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYZZMHOIUNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597260 |
Source


|
| Record name | 4,7-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-6-methoxyquinazoline | |
CAS RN |
55496-51-0 |
Source


|
| Record name | 4,7-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

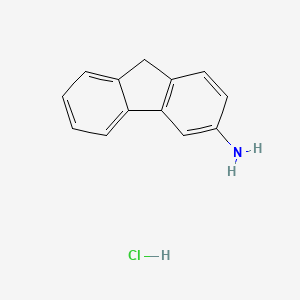


![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

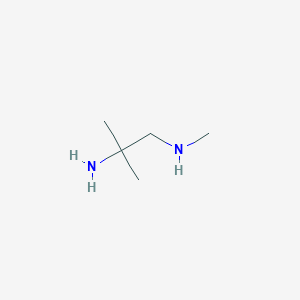
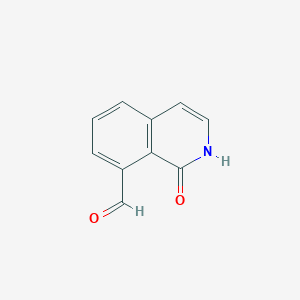
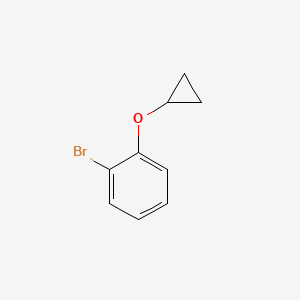

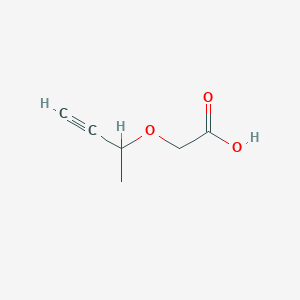
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
